N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Sulfonylation: The morpholine-4-sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the benzoxazole derivative with the sulfonylated intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols, in solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(1,3-BENZOXAZOL-2-YL)PHENYL derivatives: These compounds share the benzoxazole core and exhibit similar biological activities.
Morpholine-4-sulfonyl derivatives: These compounds have the sulfonyl group and are used in similar applications.
Uniqueness
N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H21N3O5S |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H21N3O5S/c28-23(17-8-10-20(11-9-17)33(29,30)27-12-14-31-15-13-27)25-19-5-3-4-18(16-19)24-26-21-6-1-2-7-22(21)32-24/h1-11,16H,12-15H2,(H,25,28) |
InChI Key |
AYEYYPXKUXXMQK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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